2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione
Description
Chemical Identity and Nomenclature
2-{2-Hydroxy-3-[(2-Hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a substituted isoindole-1,3-dione core. Its systematic IUPAC name reflects the presence of three key structural features:
- A 1H-isoindole-1,3(2H)-dione backbone (phthalimide moiety).
- A 2-hydroxypropyl chain at the 2-position of the isoindole ring.
- A 2-hydroxyethylanilino group attached to the third carbon of the propyl chain.
Key Structural Attributes:
- Molecular Formula : $$ \text{C}{19}\text{H}{21}\text{N}{2}\text{O}{4} $$ (inferred from analogous structures in search results).
- Functional Groups : Hydroxyl (-OH), secondary amine (-NH-), and imide (-CONHCO-).
- Stereochemistry : The compound may exhibit stereoisomerism depending on the configuration of the hydroxypropyl side chain, though specific data on optical activity are not explicitly provided in available sources.
Table 1: Molecular Properties
Synonyms :
- N-(2-Hydroxyethyl)-N-(2-hydroxypropyl)phthalimide
- 2-(2-Hydroxy-3-[(2-hydroxyethyl)phenylamino]propyl)isoindole-1,3-dione
Historical Development in Phthalimide Chemistry
The compound is rooted in the broader context of phthalimide chemistry, which emerged in the late 19th century with the synthesis of phthalic anhydride derivatives. Key milestones include:
- Gabriel Synthesis (1887) : Early methods for preparing primary amines via potassium phthalimide laid the groundwork for functionalized phthalimide derivatives.
- Mid-20th Century Innovations : Introduction of hydroxyethyl and anilino substituents expanded phthalimides’ utility in drug discovery, exemplified by derivatives like thalidomide.
- Modern Synthetic Advances : Techniques such as microwave-assisted synthesis and solid-phase combinatorial chemistry enabled efficient production of complex phthalimide analogs, including this compound.
Evolution of This Compound:
- Precursor Chemistry : Derived from reactions between phthalic anhydride and hydroxyethylamines, as seen in the synthesis of N-(2-Hydroxyethyl)phthalimide.
- Structural Hybridization : Incorporation of anilino and hydroxypropyl groups aimed to enhance solubility and biological activity, as observed in antitumor and antimicrobial phthalimide derivatives.
Significance in Medicinal and Materials Chemistry
Medicinal Chemistry:
- Antitumor Activity : Phthalimide derivatives inhibit cancer cell proliferation by interfering with DNA replication and protein synthesis. For example, hybrid structures derived from similar compounds show IC$$_{50}$$ values <10 µM against Hep-G2 and MCF-7 cells.
- Antimicrobial Applications : The hydroxyethylanilino side chain may enhance membrane permeability, potentiating activity against Gram-positive bacteria.
- Drug Intermediate : Serves as a precursor in synthesizing anticoagulants (e.g., rivaroxaban intermediates) and immunosuppressants.
Materials Chemistry:
- Polymer Synthesis : Phthalimide moieties contribute to high-performance polymers, such as microporous materials for gas separation membranes (e.g., CO$$2$$/CH$$4$$ selectivity >30).
- Semiconductor Applications : Derivatives with conjugated systems enable donor polymers in organic solar cells, achieving power conversion efficiencies up to 13.31%.
Table 2: Applications in Research
Properties
IUPAC Name |
2-[2-hydroxy-3-[N-(2-hydroxyethyl)anilino]propyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-11-10-20(14-6-2-1-3-7-14)12-15(23)13-21-18(24)16-8-4-5-9-17(16)19(21)25/h1-9,15,22-23H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZFWKSQFZKEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)CC(CN2C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Epoxide Ring-Opening Strategy
A widely documented approach involves the ring-opening of epoxide intermediates with substituted anilines. For example, glycidyl phthalimide derivatives react with 2-hydroxyethylaniline under basic conditions to install the hydroxypropyl-anilino backbone. In a representative procedure:
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Epoxide Activation : (R)- or (S)-glycidyl-1H-isoindole-1,3(2H)-dione is synthesized via epoxidation of allyl phthalimide precursors using m-chloroperbenzoic acid (mCPBA).
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Aniline Coupling : The epoxide undergoes nucleophilic attack by 2-hydroxyethylaniline in tetrahydrofuran (THF) with catalytic triethylamine, yielding the tertiary alcohol intermediate.
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Workup : Crude product is purified via silica gel chromatography, achieving 68–72% isolated yield.
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF | Maximizes nucleophilicity |
| Base | Triethylamine (1.2 eq) | Prevents epoxide polymerization |
| Temperature | 40–50°C | Balances kinetics/thermodynamics |
Oxazolidinone Intermediate Alkylation
Patent EP2263998A1 discloses a two-step method leveraging oxazolidinone-protected intermediates:
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Oxazolidinone Formation : Treating (R)-2-hydroxy-3-(phthalimido)propan-1-amine with di-tert-butyl dicarbonate generates a Boc-protected intermediate, which cyclizes to an oxazolidinone using sodium hydride.
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Alkylation : The oxazolidinone reacts with 2-bromoethylaniline in dimethylformamide (DMF) at 80°C, followed by acidic hydrolysis (HCl/MeOH) to unmask the hydroxy group.
Advantages :
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Oxazolidinone protection prevents side reactions during alkylation.
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Enantiomeric excess >98% when using chiral starting materials.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies from WO2014018866A1 highlight solvent effects on reaction efficiency:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| THF | 7.5 | 0.45 | 72 |
| DMF | 36.7 | 0.32 | 65 |
| Acetonitrile | 37.5 | 0.28 | 58 |
THF’s moderate polarity facilitates both epoxide activation and aniline solubility. Strongly polar solvents like DMF stabilize transition states but may promote side reactions.
Temperature and Catalysis
Elevated temperatures (40–50°C) accelerate epoxide ring-opening but risk racemization. Catalytic amounts of Mg(ClO₄)₂ (5 mol%) enhance regioselectivity for the terminal carbon attack, improving yield to 78%.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Using enantiopure (R)- or (S)-glycidyl phthalimide (derived from D- or L-tartaric acid) ensures >99% enantiomeric excess in the final product.
Kinetic Resolution
Racemic mixtures can be resolved via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B), selectively acetylating the (S)-enantiomer with 84% ee.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s hydroxyethyl-anilino-propyl side chain distinguishes it from analogs with simpler or alternative substituents. Key comparisons include:
Biological Activity
The compound 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione , also known as N-(2-Hydroxyethyl)phthalimide , is a derivative of isoindole and has garnered attention for its diverse biological activities. This article explores its chemical properties, biological activities, and potential applications based on current research findings.
- Molecular Formula : C10H13N1O3
- Molecular Weight : 191.1834 g/mol
- CAS Registry Number : 3891-07-4
- Structure : The compound features a phthalimide core with hydroxyethyl and aniline substituents, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
Case Studies
Several studies have focused on the biological activity of isoindole derivatives:
- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of 2-hydroxybenzanilides and related compounds. The results indicated that modifications in the hydroxy and aniline groups significantly influenced antimicrobial activity against gram-positive and gram-negative bacteria .
- Cancer Cell Line Testing : In vitro assays conducted on breast cancer cell lines revealed that certain isoindole derivatives could induce apoptosis and inhibit cell cycle progression. These findings suggest that this compound may possess similar anticancer properties .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
Q & A
Q. What are the key synthetic methodologies for 2-{2-hydroxy-3-[(2-hydroxyethyl)anilino]propyl}-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or condensation reactions between isoindole-1,3-dione precursors and functionalized amines. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at elevated temperatures (e.g., 140°C) to activate intermediates, but overheating can lead to side reactions like hydrolysis of the isoindole-dione core .
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency by protonating amines, facilitating nucleophilic attack . Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of hydroxyethylanilino and isoindole-dione moieties by identifying characteristic peaks (e.g., aromatic protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for hydroxyl and amide groups .
- HPLC-PDA : Ensures purity (>95%) by detecting UV-active impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve contradictions in reported bioactivity data?
Discrepancies in bioactivity (e.g., antimicrobial vs. null results) may stem from:
- Stereochemical variations : Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test their individual activities .
- Impurity profiles : Compare batches using LC-MS to identify inactive or antagonistic byproducts .
- Assay conditions : Standardize cell-based assays (e.g., fixed pH, serum concentration) to minimize confounding variables .
Q. What experimental designs are recommended for evaluating the compound’s potential as an anticancer agent?
- In vitro screening : Use a panel of cancer cell lines (e.g., MCF-7, HeLa) with non-malignant controls (e.g., HEK293) to assess selectivity. Measure IC values via MTT assays .
- Mechanistic studies :
- Apoptosis : Monitor caspase-3/7 activation and mitochondrial membrane potential collapse .
- ROS generation : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress .
- In vivo models : Employ xenograft mice with pharmacokinetic profiling to evaluate bioavailability and toxicity .
Q. How can computational methods aid in rationalizing structure-activity relationships (SAR) for isoindole-dione derivatives?
- Molecular docking : Predict binding affinities to target proteins (e.g., topoisomerase II) using software like AutoDock Vina .
- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthetic modifications .
- MD simulations : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to identify critical interaction residues .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in synthesizing derivatives with bulky substituents?
- Stepwise synthesis : Introduce hydroxyethylanilino groups before functionalizing the isoindole core to avoid steric hindrance .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for sterically congested intermediates .
- Protecting groups : Temporarily mask hydroxyls (e.g., with tert-butyldimethylsilyl ethers) during reactive steps .
Q. How should researchers address conflicting data on the compound’s environmental stability?
- Hydrolysis studies : Conduct pH-dependent degradation experiments (pH 3–9) with LC-MS monitoring to identify breakdown products .
- Photostability assays : Expose the compound to UV light (λ = 254 nm) and quantify degradation kinetics .
- Ecotoxicity testing : Use standardized models (e.g., Daphnia magna assays) to evaluate environmental risk .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Waste disposal : Neutralize acidic/basic residues before incineration to prevent environmental release .
- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
